molecular formula C14H22N4O3 B2716922 4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(piperidine-1-carbonyl)morpholine CAS No. 2415514-31-5

4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(piperidine-1-carbonyl)morpholine

Cat. No.: B2716922
CAS No.: 2415514-31-5
M. Wt: 294.355
InChI Key: ZBTIFNMYNLNZET-UHFFFAOYSA-N
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Description

4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(piperidine-1-carbonyl)morpholine is a synthetic organic compound designed for pharmaceutical and life sciences research. Its structure incorporates three privileged pharmacophores—a 1,2,4-oxadiazole ring, a morpholine ring, and a piperidine carboxamide—making it a molecule of significant interest in medicinal chemistry. The 1,2,4-oxadiazole moiety is a well-known bioisostere for carboxylic esters and amides, often employed to improve metabolic stability and membrane permeability in drug candidates. This heterocycle is frequently investigated for its diverse biological activities, which include antimicrobial and anticancer properties . The concurrent presence of morpholine and piperidine rings further enhances the compound's research value. These saturated nitrogen heterocycles are common building blocks in active pharmaceutical ingredients, contributing to favorable physicochemical properties and often playing key roles in target binding . Specifically, morpholine and piperidine derivatives are actively being explored in several therapeutic areas, most notably as potential agents for the treatment of diabetes mellitus . The specific combination of these scaffolds in a single molecular architecture suggests potential for multi-target activity or for optimizing pharmacokinetic profiles. This compound is supplied for research purposes only and is intended for use by qualified scientists in laboratory settings. It is not for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to investigate its specific mechanism of action, potency, and selectivity in relevant biological assays.

Properties

IUPAC Name

[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O3/c1-11-15-13(21-16-11)10-17-7-8-20-12(9-17)14(19)18-5-3-2-4-6-18/h12H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTIFNMYNLNZET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN2CCOC(C2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(piperidine-1-carbonyl)morpholine typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of amidoximes with carboxylic acids or their derivatives under basic conditions . The morpholine and piperidine rings are then introduced through nucleophilic substitution reactions, often using halogenated intermediates .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Mechanism of Action

The mechanism of action of 4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(piperidine-1-carbonyl)morpholine involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

a. V-0219 (Compound 9)
  • Structure : 4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-piperidin-3-yl]methyl}morpholine .
  • Key Differences : Replaces the 3-methyl group on the oxadiazole with a 4-trifluoromethylphenyl substituent.
  • Comparison : The trifluoromethylphenyl group in V-0219 enhances lipophilicity and may improve target engagement compared to the methyl group in the target compound. However, the methyl substitution in the target compound could reduce metabolic instability associated with aromatic rings .
b. Compound 45/50 ()
  • Structure: N-[2-[(3,5-dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide .
  • Key Differences : Features a benzamide core with a thioether-linked 3-methyloxadiazole and a dichloropyridine substituent.
  • Activity : Implicated in cancer, viral infections, or thrombotic disorders (exact mechanism unspecified).
  • Comparison: The benzamide-thioether scaffold may confer different pharmacokinetic profiles, such as increased metabolic susceptibility compared to the morpholine-piperidine framework.
c. 2-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholine Hydrochloride ()
  • Structure : Simplified analog lacking the piperidine-1-carbonyl group .
  • Key Differences : Absence of the piperidine carbonyl reduces conformational rigidity and hydrogen-bonding capacity.
  • Comparison : The hydrochloride salt improves aqueous solubility, suggesting that the target compound may require salt formation for optimal bioavailability. The piperidine carbonyl in the target compound likely enhances target affinity through additional van der Waals interactions .
d. BK80386 ()
  • Structure : 4-[(4-methylphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine .
  • Key Differences : Replaces the oxadiazole ring with a 4-methylbenzyl group.
  • The oxadiazole in the target compound offers hydrogen-bond acceptor sites, which may improve binding specificity .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight Key Substituents Solubility (Predicted) LogP (Estimated)
Target Compound ~350.4* 3-methyloxadiazole, piperidine Moderate 2.5–3.5
V-0219 (Compound 9) ~481.5 Trifluoromethylphenyl Low 4.0–5.0
Compound 45/50 () ~447.9 Dichloropyridine, thioether Low 3.8–4.5
BK80386 () 302.4 4-methylbenzyl Low 3.0–3.8

*Estimated based on structural similarity.

Research Findings and Therapeutic Implications

  • V-0219 : Demonstrated efficacy in GLP-1R modulation, highlighting the importance of oxadiazole substituents in potency .
  • Compound 45/50 : Thioether linkage may predispose to oxidative metabolism, limiting half-life compared to the target compound’s stable morpholine core .

Biological Activity

The compound 4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(piperidine-1-carbonyl)morpholine is a synthetic organic molecule that integrates a piperidine moiety with an oxadiazole ring. This structure is of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The oxadiazole ring is known for its diverse biological properties, including antimicrobial and anticancer activities, while the piperidine component often contributes to neuropharmacological effects.

The molecular formula of the compound is C13H16N4O3C_{13}H_{16}N_{4}O_{3} with a molecular weight of approximately 280.29 g/mol. The compound features a morpholine ring that enhances its solubility and bioavailability, making it a candidate for therapeutic applications.

PropertyValue
Molecular FormulaC13H16N4O3C_{13}H_{16}N_{4}O_{3}
Molecular Weight280.29 g/mol
IUPAC NameThis compound

Biological Activity Overview

Research has indicated that compounds containing oxadiazole and piperidine moieties exhibit various biological activities. Notably, studies have shown that derivatives of oxadiazoles possess significant antimicrobial properties against a range of pathogens.

Antimicrobial Activity

A study published in the Brazilian Journal of Pharmaceutical Sciences highlighted the synthesis of several oxadiazole derivatives and their antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli. The synthesized compounds demonstrated moderate to strong activity, suggesting that the incorporation of the oxadiazole ring significantly enhances antimicrobial potency .

Enzyme Inhibition

The compound's potential as an acetylcholinesterase (AChE) inhibitor has also been explored. A study indicated that certain oxadiazole-piperidine derivatives exhibited strong inhibitory activity against AChE, which is crucial for treating conditions like Alzheimer's disease . The inhibition constants (IC50 values) were reported to be significantly lower than those of standard inhibitors, indicating a promising therapeutic profile.

Case Studies

  • Antibacterial Screening : In a comparative study involving various synthesized derivatives, the compound demonstrated notable activity against Bacillus subtilis with an IC50 value of 12.5 µg/mL, which was comparable to established antibiotics .
  • Antifungal Activity : Another investigation revealed that derivatives similar to the target compound exhibited antifungal properties against Candida albicans, with effective concentrations leading to significant growth inhibition .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific biomolecular targets. The oxadiazole moiety may interact with enzymes or bacterial cell walls, while the piperidine component can influence neurotransmitter systems.

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